molecular formula C15H10N4O B13939633 3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile CAS No. 1022091-50-4

3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile

Cat. No.: B13939633
CAS No.: 1022091-50-4
M. Wt: 262.27 g/mol
InChI Key: VHWSEIPODWZCIZ-UHFFFAOYSA-N
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Description

3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and benzonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to the modulation of biological activity . The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Properties

CAS No.

1022091-50-4

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzonitrile

InChI

InChI=1S/C15H10N4O/c1-10-5-6-13(9-17-10)15-19-18-14(20-15)12-4-2-3-11(7-12)8-16/h2-7,9H,1H3

InChI Key

VHWSEIPODWZCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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